
4-Metoxi-3-metilbencil alcohol
Descripción general
Descripción
(4-Methoxy-3-Methylphenyl)Methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxy-3-Methylphenyl)Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-3-Methylphenyl)Methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivo en síntesis orgánica
El 4-metoxi-3-metilbencil alcohol se utiliza comúnmente como reactivo en la síntesis orgánica . Es particularmente útil para proteger grupos hidroxilo en alcoholes y fenoles durante las reacciones químicas .
Preparación de semiconductores
Este compuesto se utiliza en la preparación de semiconductores . Las propiedades específicas del this compound lo hacen adecuado para crear semiconductores con las características deseadas.
Producción de nanosheets y nanocristales
El this compound también se utiliza en la producción de nanosheets y nanocristales . Estas nanoestructuras tienen aplicaciones en varios campos, incluyendo la electrónica, la fotónica y la ciencia de los materiales.
Síntesis de quinolinas
Este compuesto se utiliza como reactivo en la síntesis de quinolinas . Las quinolinas son una clase de compuestos orgánicos con diversas aplicaciones en la química medicinal y el descubrimiento de fármacos.
Fragancia y saborizante
El this compound se utiliza como fragancia y saborizante . Sus propiedades únicas de aroma y sabor lo convierten en un ingrediente valioso en las industrias alimentaria y cosmética.
Estudios de oxidación fotocatalítica
Este compuesto se utiliza para estudiar el proceso de oxidación fotocatalítica . En particular, los investigadores han utilizado el this compound para investigar la conversión de este alcohol a p-anisaldehído .
Modificación de nanopartículas de sílice
El this compound puede condensarse con los grupos silanol de nanopartículas de sílice ahumada, dando como resultado nanopartículas de sílice modificadas . Estas nanopartículas modificadas tienen aplicaciones potenciales en varios campos, incluyendo la liberación de fármacos y la catálisis.
Producción de derivados de benzaldehído
El this compound se somete a fotooxidación catalítica para producir el benzaldehído correspondiente
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .
Mode of Action
It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.
Biochemical Pathways
It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .
Pharmacokinetics
It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.
Result of Action
Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQYUUEVQCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560573 | |
| Record name | (4-Methoxy-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114787-91-6 | |
| Record name | (4-Methoxy-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


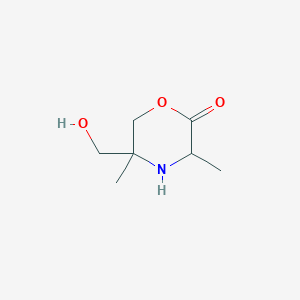
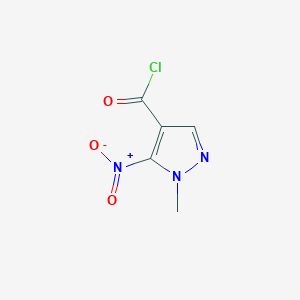
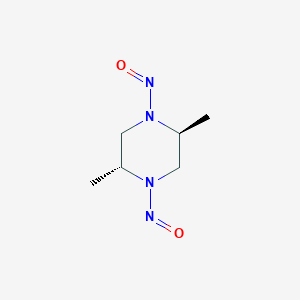





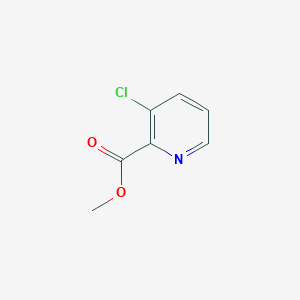
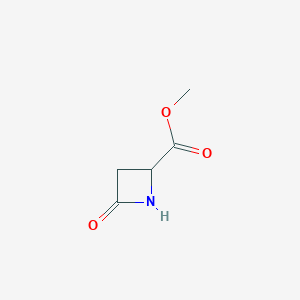
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)



